molecular formula C13H20N2O2 B3213113 tert-Butyl (4-(ethylamino)phenyl)carbamate CAS No. 1111628-40-0

tert-Butyl (4-(ethylamino)phenyl)carbamate

Cat. No.: B3213113
CAS No.: 1111628-40-0
M. Wt: 236.31 g/mol
InChI Key: MDDYXXLDJHQUMK-UHFFFAOYSA-N
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Description

tert-Butyl (4-(ethylamino)phenyl)carbamate: is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(ethylamino)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylamino)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(ethylamino)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (4-(ethylamino)phenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(ethylamino)phenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming a stable carbamate-enzyme complex. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

  • tert-Butyl (4-(methylamino)phenyl)carbamate
  • tert-Butyl (4-(aminomethyl)phenyl)carbamate
  • tert-Butyl (4-(ethynylphenyl)carbamate)

Comparison: tert-Butyl (4-(ethylamino)phenyl)carbamate is unique due to its ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethylamino group enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[4-(ethylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDYXXLDJHQUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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